N-methyl-N-phenylpyrimidin-2-amine

Description

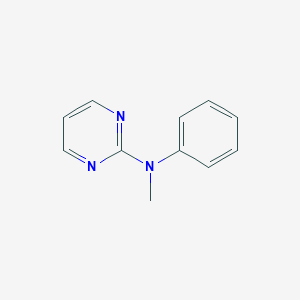

Structure

2D Structure

3D Structure

Properties

CAS No. |

57356-65-7 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22g/mol |

IUPAC Name |

N-methyl-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-14(10-6-3-2-4-7-10)11-12-8-5-9-13-11/h2-9H,1H3 |

InChI Key |

YKXAYPNZEVBARS-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=NC=CC=N2 |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=CC=N2 |

solubility |

14.2 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to N Methyl N Phenylpyrimidin 2 Amine and Its Analogs

Established Synthetic Pathways for Pyrimidine (B1678525) Amines

The foundational methods for constructing the 2-aminopyrimidine (B69317) core typically involve the cyclization of a three-carbon unit with a guanidine-containing fragment. These established pathways, while robust, often serve as benchmarks for the development of more advanced strategies.

One of the most common methods is the condensation of β-dicarbonyl compounds or their synthetic equivalents with guanidine (B92328). wikipedia.org For example, substituted chalcones (α,β-unsaturated ketones) can be refluxed with guanidine hydrochloride in a suitable solvent like dimethylformamide (DMF) to yield 4,6-disubstituted pyrimidin-2-amines. researchgate.net Similarly, β-ketoesters or β-aldehydoesters react with guanidine hydrochloride, often under microwave-assisted and solvent-free conditions, to produce the corresponding 2-aminopyrimidines. rsc.org

Another principal strategy is the nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring. This approach typically involves the displacement of a leaving group, most commonly a halogen atom at the C2 position, by an amine. The reaction of 2-chloropyrimidines with various amines, including aniline (B41778) derivatives, is a direct route to N-substituted 2-aminopyrimidines. The efficiency of these reactions can be influenced by the choice of base and solvent. nih.gov A study demonstrated the synthesis of various 2-aminopyrimidine derivatives in high yields by simply heating 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine and triethylamine (B128534) under solvent-free conditions. nih.gov

These classical methods are summarized in the table below.

| Method | Key Reactants | Typical Conditions | Product Type |

| Principal Synthesis | Guanidine + β-Dicarbonyl Compound (e.g., Chalcone, β-Ketoester) | Reflux in solvent (e.g., DMF) or microwave irradiation | Substituted 2-Aminopyrimidines |

| Nucleophilic Substitution | 2-Halopyrimidine + Amine (e.g., Aniline) | Heating, often with a base (e.g., K₂CO₃, Et₃N), may be solvent-free | N-Substituted 2-Aminopyrimidines |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Acid catalysis | Dihydropyrimidinones (related structures) |

| One-Pot Ketone Reaction | Ketone + Arylacetylene + Guanidine | KOtBu/DMSO system | Substituted 2-Aminopyrimidines acs.org |

Advanced and Contemporary Synthetic Strategies for N-methyl-N-phenylpyrimidin-2-amine

Modern synthetic chemistry has introduced a variety of sophisticated techniques to improve the efficiency, selectivity, and sustainability of synthesizing this compound and its analogs. These include powerful cross-coupling reactions and processes designed for higher throughput and environmental compatibility.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination stands out as a premier method for the synthesis of N-aryl and N-heteroaryl amines, including N-phenylpyrimidin-2-amine derivatives. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgresearchgate.net

The development of various generations of sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) has been critical to expanding the scope of the Buchwald-Hartwig reaction, allowing for the coupling of a wide array of electronically and sterically diverse substrates under milder conditions. wikipedia.orgresearchgate.netmdpi.com For the synthesis of N-arylpyrimidin-2-amines, 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) is typically coupled with the desired aniline derivative. mdpi.com A patent for the preparation of N-phenyl-2-pyrimidine-amine derivatives specifically highlights the use of this cross-coupling technology. google.com

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition : The aryl halide adds to the active Pd(0) catalyst. libretexts.org

Amine Coordination & Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination : The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst. libretexts.org

The table below presents examples of catalyst systems used for the N-arylation of aminopyrimidines.

| Catalyst Precursor | Ligand | Base | Solvent | Application Example | Ref. |

| Pd₂(dba)₃ | X-Phos | K₂CO₃ | n-BuOH | Synthesis of pyrimidin-2-amine derivatives | nih.gov |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | mdpi.com |

| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | General amination of primary amines | libretexts.org |

Increasing emphasis on green chemistry has spurred the development of more sustainable synthetic routes. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgnih.govorganic-chemistry.org This elegant process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen gas and water as byproducts, thereby offering a highly atom-economical and sustainable pathway to substituted pyrimidines. acs.orgnih.gov

Metal-free synthesis is another important green strategy. Unsymmetrical 2-aminopyrimidines can be prepared via a metal-free cascade reaction from imidazolate enaminones. rsc.org An environmentally benign approach for synthesizing 2,4,5-trisubstituted pyrimidines utilizes a hypervalent iodine reagent (Koser's reagent) to generate geminal ditosyloxy ketones, which then cyclize with guanidine. rsc.org This method avoids the use of transition metals and offers high regioselectivity. rsc.org

Furthermore, solvent-free and microwave-assisted reactions represent a significant step towards sustainability. The synthesis of 2-aminopyrimidine derivatives has been achieved by heating the reactants without any solvent, which simplifies purification and reduces volatile organic waste. nih.gov Microwave irradiation can dramatically shorten reaction times from hours to minutes, increasing energy efficiency. rsc.org

Multicomponent reactions (MCRs) are highly convergent processes in which three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple building blocks. acs.orgnih.gov

Several MCRs have been developed for the synthesis of the pyrimidine core.

Iridium-Catalyzed MCR : As mentioned previously, the reaction of an amidine with up to three different alcohols provides a regioselective route to highly substituted pyrimidines. acs.orgorganic-chemistry.org

Three-Component Ketone Reaction : A one-pot synthesis of 2-aminopyrimidines has been developed from the reaction of ketones, arylacetylenes, and guanidine, catalyzed by a potassium tert-butoxide/DMSO system. acs.org

Iodine-Mediated MCR : Naphthoquinone-fused pyrroles tethered to a pyrimidine moiety have been synthesized via an iodine-mediated three-component reaction of aryl methyl ketones, 2-amino-1,4-naphthoquinone, and barbituric acids. rsc.org

Catalyst-Free MCR : Pyrimidine functionalized pyrrolo-annelated derivatives have been synthesized through a catalyst-free, one-pot multicomponent domino reaction, valued for its mild conditions and simple execution. rsc.org

These MCR strategies offer a powerful and efficient alternative to traditional linear syntheses for creating diverse pyrimidine analogs.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful tool for process optimization in pharmaceutical and fine chemical synthesis. acs.org This technology offers significant advantages over traditional batch reactors, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety when using hazardous reagents, and improved scalability and reproducibility. nih.govmdpi.com

The synthesis of heterocyclic compounds, including pyrimidines and their analogs, has benefited greatly from flow chemistry. For instance, a two-step flow synthesis of the drug Ribociclib, which features a substituted aminopyrimidine core, was developed involving a key amination step. nih.gov The use of flow reactors allowed for precise control of this critical transformation.

Flow systems can be integrated with other enabling technologies, such as microwave irradiation or solid-supported catalysts and scavengers, to create fully automated platforms for synthesis and purification. acs.orgresearchgate.net The synthesis of imidazopyrimidines has been achieved using a regioselective multicomponent reaction in a flow setup, allowing for the rapid generation of a compound library. sci-hub.se Similarly, the synthesis of pyrazolopyrimidinones under flow conditions drastically reduced the reaction time from 9 hours in batch to just 16 minutes in flow, demonstrating the potential for significant process intensification. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral. However, the introduction of chirality into its derivatives is of great interest for developing stereospecific therapeutic agents. The synthesis of chiral analogs can be achieved through several strategic approaches, typically by introducing a stereocenter on one of the substituents attached to the pyrimidine or phenyl ring.

A primary strategy involves the use of chiral starting materials . A pre-existing stereocenter in one of the coupling partners can be carried through the synthesis. For example, a chiral aniline derivative could be coupled with a 2-halopyrimidine using a standard Buchwald-Hartwig amination. The chirality of the final product would be derived directly from the chiral pool starting material.

Alternatively, asymmetric catalysis can be employed to create a new stereocenter on an achiral precursor. While direct asymmetric C-H functionalization on the pyrimidine or phenyl ring is challenging, stereocenters can be installed on substituents. For instance:

Asymmetric Hydrogenation : If a substituent contains a prochiral carbon-carbon double bond, it could be stereoselectively reduced using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands) to create one or two new stereocenters.

Asymmetric Conjugate Addition : A powerful method for creating stereocenters is the conjugate addition of nucleophiles to α,β-unsaturated systems. The stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester has been shown to produce chiral β-amino acid derivatives with high diastereoselectivity, a principle that could be adapted to functionalize a pyrimidine analog. beilstein-journals.org

Catalyzed C-H Functionalization : Advanced methods allow for the site- and diastereoselective fluorination of β-methylene C(sp³)-H bonds in α-amino acid derivatives using a Pd(II) catalyst and a chiral ligand, demonstrating the potential for stereoselective functionalization of alkyl chains attached to the core structure. nih.gov

These approaches leverage established principles of asymmetric synthesis to access enantiomerically enriched or pure chiral derivatives of the this compound scaffold for biological evaluation.

Process Intensification and Scale-Up Considerations in Research Synthesis

The transition from laboratory-scale synthesis of this compound and its analogs to larger, more industrially relevant quantities necessitates a thorough evaluation of process intensification and scale-up strategies. These considerations are crucial for developing efficient, cost-effective, and sustainable manufacturing processes. Key areas of focus include the adoption of advanced synthetic technologies to enhance reaction efficiency and the systematic addressing of challenges that arise when increasing production volume.

Process intensification in chemical synthesis refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.orgmdpi.com For the synthesis of N-arylpyrimidin-2-amines, this involves moving beyond traditional batch reactors towards more sophisticated methodologies that offer superior control over reaction parameters.

One of the primary techniques for process intensification is microwave-assisted synthesis . This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govjaveriana.edu.co For instance, the synthesis of various 2-aminopyrimidine derivatives has been shown to be significantly accelerated under microwave irradiation. nih.govresearchgate.netblucher.com.br The key advantages are uniform heating, which can minimize the formation of by-products, and the ability to conduct reactions in sealed vessels at temperatures above the solvent's boiling point, thereby increasing reaction rates. javeriana.edu.co

The following table compares conventional heating with microwave-assisted synthesis for the preparation of 2-amino-4,6-diarylpyrimidines, illustrating the typical advantages of the latter.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-4,6-diphenylpyrimidine (4a)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Yield | 94% | 86% |

| Reaction Time | Not specified | 10 minutes |

| Temperature | Not specified | 523 K |

| Notes | - | Reaction performed in a sealed tube with vigorous magnetic stirring. |

Data sourced from a comparative study on the synthesis of 4,6-diarylpyrimidines. javeriana.edu.co

Another significant area of process intensification is the implementation of continuous flow chemistry . flinders.edu.au In a flow system, reactants are continuously pumped through a reactor, where they mix and react. flinders.edu.au This approach offers several advantages over batch processing for the synthesis of N-arylpyrimidin-2-amines, including:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for managing highly exothermic reactions and improving selectivity. aiche.orgflinders.edu.au

Improved Safety : The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or intermediates. aiche.org

Scalability : Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which can be more straightforward than redesigning large batch reactors. flinders.edu.aunih.gov

Integration of In-line Purification and Analysis : Flow systems can incorporate in-line purification modules and analytical tools to monitor the reaction in real-time, allowing for rapid optimization and quality control. flinders.edu.au

The development of multi-step continuous-flow systems has enabled the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), by telescoping several reaction steps into a single, streamlined process. flinders.edu.au

When scaling up the synthesis of this compound, several challenges must be addressed. contractpharma.com Route scouting is a critical initial step to identify a practical, safe, and cost-effective synthetic pathway suitable for large-scale production. contractpharma.com The synthesis of related heterocyclic compounds, such as the 2-(piperazin-1-yl) pyrimidine intermediate for buspirone, highlights common scale-up issues like high raw material costs, formation of significant by-products, and difficulties in purification, which can compromise yield and purity while driving up production costs. tandfonline.com

For intermediates in pharmaceutical synthesis, such as the N-aryl pyrimidine core of Imatinib, the choice of catalyst and reaction conditions is paramount. researchgate.netlookchem.comresearchgate.net While palladium catalysts are often used for C-N cross-coupling reactions to form the N-aryl bond, their high cost can be a significant barrier for large-scale production. lookchem.comresearchgate.net Research into more economical alternatives, such as copper-catalyzed N-arylation, has shown promise in reducing costs without sacrificing yield. researchgate.netlookchem.comresearchgate.net

Furthermore, the purification of the final product and intermediates is a major consideration. On a larger scale, traditional chromatographic purification may become impractical and costly. lookchem.com Therefore, developing processes that yield a crude product of high purity, which can be purified by crystallization, is highly desirable. acs.org The formation of salts can also be an effective method for purification and improving the handling characteristics of the product. acs.org

The following table summarizes key considerations and strategies for the scale-up of N-arylpyrimidin-2-amine synthesis.

Table 2: Scale-Up Considerations and Strategic Approaches

| Consideration | Challenge | Strategic Approach |

|---|---|---|

| Cost-Effectiveness | High cost of raw materials (e.g., palladium catalysts) and solvents. | Route scouting for cheaper starting materials; use of more economical catalysts (e.g., copper); solvent recycling. contractpharma.comtandfonline.comlookchem.com |

| Yield and Purity | Formation of by-products and impurities that are difficult to remove. | Optimization of reaction conditions (temperature, pressure, stoichiometry); use of process intensification techniques (flow chemistry, microwave); development of efficient crystallization methods. javeriana.edu.cotandfonline.comacs.org |

| Process Safety | Handling of hazardous reagents and managing exothermic reactions. | Use of continuous flow reactors to minimize reaction volume; thorough thermal hazard evaluation. aiche.orgcontractpharma.com |

| Sustainability | Generation of solvent waste and use of toxic reagents. | Employing green chemistry principles; exploring enzymatic or biocatalytic routes; minimizing the number of synthetic steps. tandfonline.comrsc.org |

| Throughput | Need to produce larger quantities in a reasonable timeframe. | Transition from batch to continuous manufacturing; optimization of cycle times in batch processes. flinders.edu.aucontractpharma.com |

Computational Chemistry and Theoretical Investigations of N Methyl N Phenylpyrimidin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic distribution, molecular orbital energies, and reactivity of N-methyl-N-phenylpyrimidin-2-amine.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For derivatives of N-phenylpyrimidin-2-amine, DFT calculations have been employed to elucidate ground state properties such as molecular geometry, electronic distribution, and reactivity descriptors.

In a study on a closely related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set were performed. niscpr.res.inresearchgate.netniscpr.res.in The optimized geometry revealed the dihedral angles between the various ring systems, providing insight into the molecule's three-dimensional conformation. niscpr.res.inresearchgate.netniscpr.res.in The calculated bond lengths and angles were found to be in good agreement with experimental X-ray diffraction data. niscpr.res.in

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's propensity to undergo chemical reactions. For the aforementioned triazol-pyrimidin-amine derivative, the HOMO-LUMO energy gap was calculated, and the distribution of these orbitals across the molecule was visualized. niscpr.res.inresearchgate.netniscpr.res.in Mulliken population analysis was also used to determine the charges on individual atoms, offering a view of the electrostatic potential and identifying potential sites for nucleophilic and electrophilic attack. niscpr.res.inresearchgate.netniscpr.res.in

While a specific DFT study for this compound is not extensively reported in the literature, the data from its analogues suggest that the pyrimidine (B1678525) and phenyl rings are the primary sites of electronic activity. The nitrogen atoms in the pyrimidine ring and the amino group are expected to have a significant influence on the molecular electrostatic potential.

Table 1: Calculated DFT Data for a Related Pyrimidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | niscpr.res.in |

| Space Group | C 2/c | niscpr.res.in |

| Dihedral Angle (Triazole-Pyrimidine) | 7.21(8)° (Expt.), 2.67° (Calc.) | niscpr.res.in |

| Dihedral Angle (Benzene-Benzene) | 80.42(9)° (Expt.), 85.93° (Calc.) | niscpr.res.in |

| HOMO-LUMO Gap | Not explicitly stated | niscpr.res.inresearchgate.netniscpr.res.in |

| Methodology | DFT/B3LYP/6-311G(d,p) | niscpr.res.inresearchgate.netniscpr.res.in |

This data is for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine.

The photochemical behavior of N-phenylpyrimidin-2-amine derivatives can be explored using ab initio methods that analyze excited states. While direct photochemical studies on this compound are limited, research on related compounds provides valuable insights. For instance, the photochemistry of tetrazolones, which can rearrange to form pyrimidinones (B12756618) upon photolysis, has been investigated with the aid of DFT calculations. core.ac.uk

In one study, the photolysis of 1-allyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-ones was shown to produce pyrimidinones as major products. core.ac.uk The proposed mechanism involves the photoextrusion of a nitrogen molecule from the tetrazole ring, leading to a transient biradical intermediate that subsequently cyclizes. core.ac.uk DFT calculations at the B3LYP/3-21G* level were used to support the proposed mechanistic pathways. core.ac.uk Another theoretical study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one employed time-dependent DFT (TD-DFT) with various functionals to validate the experimental mechanism, confirming a concerted photoextrusion of N2 and subsequent intramolecular proton transfer. uc.pt These studies suggest that this compound could potentially be formed through photochemical reactions of appropriately substituted precursors, and its own photochemical stability and reactivity could be predicted using similar computational approaches.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule.

In the context of drug design, MD simulations have been applied to N-phenylpyrimidin-2-amine derivatives to understand their binding stability with protein targets. A study on 4-substituted N-phenylpyrimidin-2-amine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors utilized MD simulations to investigate the selectivity mechanism against CDK4. nih.gov These simulations provide a dynamic picture of the protein-ligand complex, revealing key interactions and conformational changes that govern binding affinity and selectivity. nih.gov

Similarly, MD simulations were performed on N-phenylpyrimidine-4-amine derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3). mdpi.com The simulations, run for 100 nanoseconds, showed that the protein-ligand complexes reached convergence within the first 10 nanoseconds, with the root-mean-square deviations (RMSDs) of the protein and ligand indicating the stability of the binding pose. mdpi.com Such analyses are crucial for validating docking results and understanding the dynamic nature of the interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are instrumental in predictive analytics for drug discovery and materials science.

Several QSAR studies have been conducted on N-phenylpyrimidin-2-amine derivatives to predict their inhibitory activity against various protein kinases. For example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors. nih.gov These models yielded high cross-validation (q²) and conventional correlation (r²) coefficients, indicating good predictive capability. nih.govconsensus.app

Another study focused on N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors also developed robust CoMFA and CoMSIA models. mdpi.com The statistical quality of these models was validated through various parameters, ensuring their reliability for predicting the activity of new compounds. mdpi.com The contour maps generated from these models provide a visual representation of the structural features that are favorable or unfavorable for biological activity, guiding the design of more potent inhibitors. mdpi.com

While a specific QSAR model for this compound is not available, its activity could be predicted using existing models for related pyrimidine derivatives, provided it falls within the applicability domain of the model.

Table 2: Representative QSAR Model Statistics for N-phenylpyrimidin-amine Derivatives

| Model | Target | q² | r² | Reference |

|---|---|---|---|---|

| CoMFA | CDK2 | High | High | nih.gov |

| CoMSIA | CDK2 | High | High | nih.govconsensus.app |

| CoMFA | FLT3 | 0.735 | 0.956 | mdpi.com |

| CoMSIA (SEHA) | FLT3 | 0.725 | 0.912 | mdpi.com |

q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) are measures of the predictive ability and goodness of fit of the model, respectively.

Molecular Docking and Protein-Ligand Interaction Studies in Mechanistic Research (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for potential binders.

Numerous molecular docking studies have been performed on N-phenylpyrimidin-2-amine derivatives to investigate their interactions with various protein kinases, which are important targets in cancer therapy. For instance, docking studies of N-phenylpyrimidin-2-amines into a homology model of Leishmania major Glycogen Synthase Kinase-3 (LmjGSK-3) have been conducted to identify new leishmanicidal scaffolds. researchgate.net These studies revealed the key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net

In another example, N-phenylpyrimidin-2-amine derivatives were docked into the ATP-binding site of c-Met kinase. nih.govbohrium.com The docking results for a lead compound showed a common interaction pattern, indicating its potential as a c-Met inhibitor. nih.govbohrium.com Furthermore, molecular modeling studies on 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2 inhibitors combined molecular docking with electrostatic potential analysis to understand the determinants of binding affinity and selectivity. nih.gov

For this compound, molecular docking could be used to predict its binding affinity and pose within the active site of various target proteins. The results of such studies would be crucial for understanding its mechanism of action at a molecular level and for guiding the design of more potent and selective analogues.

Table 3: Examples of Molecular Docking Studies on N-phenylpyrimidin-amine Derivatives

| Ligand Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| N-phenylpyrimidin-2-amines | LmjGSK-3 | Identification of key binding residues. | researchgate.net |

| 4-substituted N-phenylpyrimidin-2-amine derivatives | CDK2/CDK4 | Elucidation of selectivity determinants. | nih.gov |

| N-phenylpyrimidin-2-amine derivatives | c-Met | Identification of common binding interactions in the ATP-binding site. | nih.govbohrium.com |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. This approach allows for a deeper understanding of the reaction pathways and the factors that control reaction rates and product selectivity.

While a detailed computational study on the reaction mechanism for the synthesis of this compound is not extensively documented, related studies offer valuable precedents. For example, in the context of copper-catalyzed C-H functionalization for the synthesis of 4-methyl-N-phenylpyrimidin-2-amine, DFT calculations were mentioned to confirm the role of copper in stabilizing transition states during H-shift steps.

Furthermore, computational studies have been used to investigate the mechanism of transamidation reactions. In a study of Al2O3-catalyzed transamidation, DFT calculations were used to model the reaction pathway, including the formation of a complex between the catalyst, amide, and solvent, followed by C-N bond cleavage and formation of the new amide bond. nih.gov The calculation of the intrinsic reaction coordinate (IRC) helped to confirm the transition state connecting the reactants and products. nih.gov

For the synthesis of this compound, which can be prepared through methods like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, computational transition state analysis could be employed to:

Determine the activation energies for different reaction pathways.

Investigate the role of catalysts in lowering the activation barriers.

Understand the origins of regioselectivity and stereoselectivity.

Predict the effect of substituents on the reaction rate.

Such computational investigations would provide a detailed molecular-level understanding of the reaction dynamics and facilitate the optimization of synthetic routes to this compound and its derivatives.

Prediction of Spectroscopic Parameters from Theoretical Models and Experimental Correlation

The intersection of computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and electronic characterization of molecules like this compound. Theoretical models, primarily those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. The accuracy of these predictions can be benchmarked against experimental data, offering a synergistic approach to understanding molecular properties.

Theoretical studies on aminopyrimidines and related aromatic amines have demonstrated that DFT methods can reliably predict trends in spectroscopic data. bohrium.com For instance, the Gauge-Including Atomic Orbital (GIAO) method, a common approach for calculating NMR chemical shifts, has shown good agreement with experimental values for 13C and 15N NMR in aminopyrimidines when used with appropriate levels of theory, such as B3LYP with a 6-311++G(d,p) basis set. bohrium.comnih.gov These calculations are sensitive to molecular geometry, including the orientation and pyramidalization of the amine group, which in turn affects the electronic environment of the nuclei. bohrium.com

Similarly, the prediction of IR spectra through computational methods involves calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of complex experimental spectra by correlating calculated normal modes to observed absorption bands. mdpi.comacs.org Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus UV-Vis absorption spectra, providing insights into the electronic structure and chromophoric nature of the molecule. nih.govnih.gov

The correlation between theoretical predictions and experimental data is crucial for validating the computational models. For many organic molecules, a good correlation is often achieved, though discrepancies can arise due to factors such as solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the theoretical methods. als-journal.com

Experimental NMR data for this compound has been reported, providing a basis for comparison with theoretical predictions. The reported ¹H and ¹³C NMR chemical shifts in CDCl₃ are detailed below.

Table 1: Experimental NMR Data for this compound Data obtained from a study published in a Chinese journal of organic chemistry. bohrium.com

| Parameter | Experimental Value (ppm) |

| ¹H NMR | |

| Pyrimidine-H | 8.33 (d, J=4.7 Hz, 2H) |

| Phenyl-H | 7.41 (t, J=7.1 Hz, 2H) |

| Phenyl-H | 7.33 (d, J=7.8 Hz, 2H) |

| Phenyl-H | 7.23 (t, J=7.3 Hz, 1H) |

| Pyrimidine-H | 6.55 (t, J=4.3 Hz, 1H) |

| N-CH₃ | 3.54 (s, 3H) |

| ¹³C NMR | |

| C=N (pyrimidine) | 161.91 |

| C-N (pyrimidine) | 157.65 |

| C (phenyl) | 145.50 |

| CH (phenyl) | 129.18 |

| CH (phenyl) | 126.57 |

| CH (phenyl) | 125.86 |

| CH (pyrimidine) | 110.76 |

| N-CH₃ | 38.70 |

This table is interactive. You can sort and filter the data.

The experimental IR spectrum of this compound (in KBr) exhibits several characteristic absorption bands.

Table 2: Experimental IR Data for this compound Data obtained from a study published in a Chinese journal of organic chemistry. bohrium.com

| Wavenumber (cm⁻¹) | Assignment |

| 3153, 3031 | Aromatic C-H stretching |

| 2934 | Aliphatic C-H stretching (N-CH₃) |

| 1577 | C=N stretching (pyrimidine ring) |

| 1483 | C=C stretching (aromatic rings) |

| 1386 | C-N stretching |

| 780, 692 | C-H out-of-plane bending |

This table is interactive. You can sort and filter the data.

Computational studies on related pyrimidine derivatives have shown that DFT calculations can accurately predict vibrational frequencies. mdpi.comacs.org These theoretical spectra aid in the definitive assignment of experimental bands. For instance, in a study of other aminopyrimidines, calculated IR spectra were compared with experimental data to confirm the molecular structure. bohrium.com It is anticipated that a DFT calculation on this compound would yield a theoretical IR spectrum in good agreement with the experimental data presented above, allowing for a detailed assignment of each vibrational mode.

Experimental UV-Vis spectroscopic data for this compound is not explicitly detailed in the primary sources found. However, theoretical predictions using TD-DFT are a standard method for determining the electronic absorption spectra of organic molecules. nih.gov For aminopyrimidine systems, the UV-Vis spectra are typically characterized by π → π* transitions within the aromatic rings. nih.gov

Table 3: Predicted UV-Vis Absorption for a Similar Aminopyrimidine Derivative (Illustrative) This table presents hypothetical data based on typical TD-DFT calculations for aminopyrimidine derivatives to illustrate the expected output.

| Parameter | Predicted Value | Transition |

| λmax (nm) | ~270-290 | π → π* |

| Oscillator Strength (f) | > 0.1 |

This table is interactive. You can sort and filter the data.

It is expected that the UV-Vis spectrum of this compound would show absorption maxima characteristic of the phenyl and pyrimidine chromophores. The exact position and intensity of these absorptions would be influenced by the electronic interaction between the two ring systems and the methylamino group. A TD-DFT calculation would be able to model these effects and predict the resulting spectrum, which could then be confirmed by experimental measurement.

Chemical Reactivity, Derivatization, and Functionalization of N Methyl N Phenylpyrimidin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyrimidine (B1678525) Moieties

The reactivity of N-methyl-N-phenylpyrimidin-2-amine toward electrophiles is highly regioselective, governed by the contrasting electronic properties of the phenyl and pyrimidine rings.

The phenyl ring is activated towards electrophilic aromatic substitution (EAS) by the attached N-methylamino group. This group is a strong activator and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring. libretexts.org However, the high reactivity of anilines and their derivatives can be a disadvantage, often leading to multiple substitutions. libretexts.org For instance, direct bromination of aniline (B41778) typically yields the 2,4,6-tribrominated product. libretexts.org To achieve monosubstitution, the activating effect of the amino group can be moderated by converting it into an amide (e.g., an acetamide), which is still ortho, para-directing but less activating. libretexts.org

In contrast, the pyrimidine ring is an electron-deficient (π-deficient) heterocycle. wikipedia.org This deficiency, caused by the presence of two electronegative nitrogen atoms, deactivates the ring towards electrophilic attack. Electrophilic substitution on the pyrimidine core is difficult and, when it does occur, it is most likely to happen at the C5 position, which is the most electron-rich carbon atom on the ring. wikipedia.org Typical EAS reactions like nitration and halogenation are feasible at the C5 position, though they may require more forcing conditions than for benzene. wikipedia.org

Given this dichotomy, electrophilic attack will overwhelmingly favor the activated phenyl ring over the deactivated pyrimidine ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Moiety Attacked | Predicted Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Phenyl Ring | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂ / FeBr₃ | Phenyl Ring | ortho-bromo and para-bromo derivatives (potential for polybromination) |

| Acylation | RCOCl / AlCl₃ | Phenyl Ring | Friedel-Crafts reactions are generally unsuccessful due to complexation of the Lewis acid with the amine nitrogen atoms. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | Phenyl Ring | ortho- and para-sulfonic acid derivatives |

Nucleophilic Attack and Potential Ring-Opening Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The positions most prone to attack are C2, C4, and C6, as they are most electron-poor. Since the C2 position in this compound is already substituted, nucleophilic attack would be directed to the C4 and C6 positions.

The substitution of a leaving group at these positions is a common synthetic strategy. If the ring lacks a good leaving group, strong nucleophiles like organolithium or Grignard reagents can add to the C4 or C6 positions, requiring a subsequent oxidation step to restore aromaticity. wikipedia.org

Ring-opening reactions of the pyrimidine nucleus are also known to occur, typically initiated by nucleophilic attack. Organisms that degrade pyrimidines use enzymes like dihydropyrimidases to catalyze ring opening. umich.edu In a laboratory setting, strong nucleophiles or harsh reaction conditions can lead to cleavage of the pyrimidine ring. For example, N-alkylpyrimidinium salts have been shown to undergo covalent amination followed by a ring-opening and ring-closure mechanism. wur.nl The stability of the pyrimidine ring in this compound suggests that such reactions would likely require vigorous conditions.

Amine-Based Transformations and Strategies for Derivatization

Strategies for Derivatization:

Modification of the Phenyl Ring: As discussed in section 5.1, electrophilic substitution on the phenyl ring allows for the introduction of various functional groups, providing a route to diverse analogs.

Modification of the Pyrimidine Ring: Nucleophilic substitution at C4 or C6 (if a suitable leaving group is present) is a primary method for derivatization. beilstein-journals.orgnih.gov

N-Demethylation: While not a common synthetic strategy for diversification, the N-methyl group could potentially be removed under specific conditions to yield the secondary amine, N-phenylpyrimidin-2-amine, which could then undergo a different set of reactions, such as acylation. libretexts.org

Oxidation: The tertiary amine nitrogen or the pyrimidine ring nitrogens can be oxidized to form N-oxides under controlled conditions, for example, using reagents like m-CPBA. durham.ac.uk

Derivatization is often employed to modify the physicochemical properties of a molecule or to enable its detection for analytical purposes. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are commonly used to derivatize amines for HPLC analysis, though they are primarily reactive with primary and secondary amines. libretexts.orgthermofisher.com

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent/Condition | Moiety | Product Type |

|---|---|---|---|

| Acylation (of precursor) | Acetic Anhydride | N-phenylamine (precursor) | N-acetyl-N-phenylpyrimidin-2-amine |

| Alkylation (of precursor) | Alkyl Halide | N-phenylpyrimidin-2-amine (precursor) | N-alkyl-N-phenylpyrimidin-2-amine |

| N-Oxidation | m-CPBA, H₂O₂ | Pyrimidine Nitrogens | Pyrimidine-N-oxide |

| C4/C6 Substitution | Nucleophile (e.g., R-NH₂) | C4/C6 of pyrimidine (with leaving group) | 4/6-substituted pyrimidine derivative |

Metalation Reactions and the Formation of Organometallic Derivatives

Metalation provides a powerful method for regioselective functionalization, and this compound offers two distinct sites for such reactions: the phenyl ring and the pyrimidine ring.

Directed ortho-Metalation (DoM): The tertiary amine of the N-methylaniline group can act as a directed metalation group (DMG). wikipedia.org In the presence of a strong base like n-butyllithium, the lithium cation coordinates to the nitrogen atom, directing deprotonation to the nearby ortho-position of the phenyl ring. wikipedia.orgorganic-chemistry.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a substituent exclusively at the ortho-position. wikipedia.orgnih.gov

Metalation of the Pyrimidine Ring: Direct C-H functionalization of the pyrimidine ring is also possible. researchgate.netcolab.ws Due to the ring's electron-deficient nature, the C-H bonds are more acidic than those in benzene. Using strong, non-nucleophilic bases like lithium amides (e.g., LDA) or specialized TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide), it is possible to deprotonate the pyrimidine ring. thieme-connect.de Metalation is often directed to the C4 or C6 positions. Transition-metal-catalyzed C-H activation is another advanced strategy for functionalizing pyrimidines. acs.orgnih.gov

Oxidation and Reduction Chemistry of the Pyrimidine System

The pyrimidine ring can undergo both oxidation and reduction reactions, altering its aromaticity and structure.

Oxidation: The pyrimidine ring can be oxidized under various conditions. Alkyl-substituted pyrimidines can be oxidized at the alkyl group or on the ring itself. A common oxidation reaction for nitrogen heterocycles is N-oxidation of the ring nitrogens to form N-oxides. In some cases, strong oxidation can lead to ring-opening. nih.gov The oxidation of N-methylaniline with oxidants like dichromate has also been studied. ebi.ac.uk

Reduction: The pyrimidine ring is more easily reduced than benzene due to its lower aromaticity. Catalytic hydrogenation can reduce the pyrimidine ring, though conditions can be harsh. A more facile method for the reduction of 2-aminopyrimidines involves the use of triethylsilane (TES) in trifluoroacetic acid (TFA). researchgate.net This method can selectively produce 2-amino-dihydropyrimidines or 2-amino-tetrahydropyrimidines by controlling the reaction temperature and stoichiometry of the reagents. researchgate.net This transformation is valuable for creating sp³-rich scaffolds from flat aromatic precursors.

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction | Reagent/Condition | Moiety | Product |

|---|---|---|---|

| Oxidation | m-CPBA or H₂O₂ | Pyrimidine Ring | This compound-N-oxide |

| Reduction | Triethylsilane (TES) / Trifluoroacetic Acid (TFA) | Pyrimidine Ring | 2-(N-methyl-N-phenylamino)-dihydropyrimidine or -tetrahydropyrimidine |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Pyrimidine Ring | 2-(N-methyl-N-phenylamino)-tetrahydropyrimidine |

Strategies for Structural Diversification and Combinatorial Library Synthesis

The this compound scaffold is well-suited for the construction of chemical libraries for drug discovery and other applications. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, rather than focusing on a single target. scispace.comfrontiersin.org

The synthesis of pyrimidine derivatives is a major focus of combinatorial chemistry. tandfonline.com Libraries can be generated by:

Varying the Building Blocks: The core structure can be assembled from different components. For instance, a variety of substituted anilines can be reacted with a 2-chloropyrimidine (B141910) precursor to generate a library of N-arylpyrimidin-2-amines. nih.gov

Post-Synthesis Modification: A common pyrimidine core can be functionalized in parallel reactions. For example, a 2-amino-4-chloropyrimidine (B19991) scaffold can be reacted with different amines at the C4 position and then further modified.

Solid-Phase Synthesis: Attaching the pyrimidine scaffold to a solid support allows for the use of excess reagents to drive reactions to completion, with easy purification by simple washing. acs.orgnih.gov This is highly amenable to automated, high-throughput synthesis.

These strategies allow for the systematic variation of substituents on both the phenyl and pyrimidine rings, as well as modification of the core heterocyclic structure, enabling the exploration of a vast chemical space around the central this compound framework. tandfonline.comacs.org

Mechanistic Studies and Structure Function Correlations of N Methyl N Phenylpyrimidin 2 Amine

Investigation of Molecular Interactions and Recognition Principles

Detailed experimental studies on the molecular interactions and recognition principles for N-methyl-N-phenylpyrimidin-2-amine are not extensively documented. However, the foundational N-phenylpyrimidin-2-amine scaffold is a well-recognized "privileged structure" in drug discovery, known to interact with a variety of biological targets, most notably protein kinases.

Binding Site Analysis in in vitro Biochemical Systems (e.g., purified enzymes, isolated receptors)

There is a notable lack of published research detailing the binding site analysis of this compound with purified enzymes or isolated receptors. For the broader class of N-phenylpyrimidin-2-amines, derivatives have been identified as inhibitors of several protein kinases, including Cyclin-Dependent Kinases (CDKs), c-Met, and Axl kinase. uni.luchemspider.com Molecular docking studies on these related compounds consistently show that the pyrimidine (B1678525) core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region within the ATP-binding site. chemspider.com It is plausible that this compound would adopt a similar binding mode. The N-methylation, compared to an unsubstituted amine, would prevent it from acting as a hydrogen bond donor but could influence binding through other factors such as improved metabolic stability or altered conformation.

Mechanistic Probes for Cellular Pathways in in vitro Cell Line Models

Currently, there are no specific studies that report the use of this compound as a mechanistic probe to investigate cellular pathways in cell line models. Research on analogous compounds suggests that N-phenylpyrimidin-2-amine derivatives can modulate signaling pathways downstream of the kinases they inhibit. For instance, c-Met inhibitors from this class have been shown to suppress HGF-dependent signaling and reduce cell proliferation in c-Met-addicted cancer cell lines. chemspider.com A patent for a complex derivative of this compound identifies it as a c-Met inhibitor, suggesting a potential role in disrupting the c-Met signaling pathway, which is crucial in cell proliferation, migration, and survival.

Structure-Activity Relationships (SAR) in Defined Biochemical Assays

Specific structure-activity relationship (SAR) studies focusing on this compound are not available. However, extensive SAR has been conducted on the broader N-phenylpyrimidin-2-amine class, allowing for inferences about the role of the N-methyl group.

The general SAR for this scaffold highlights several key features:

The Pyrimidine Core: Essential for activity, often acting as the primary pharmacophore that interacts with the hinge region of kinases.

The 2-Anilino Group: The phenyl ring can be substituted to enhance potency and selectivity. Substitutions at the meta- and para-positions are common and can occupy adjacent hydrophobic pockets in the ATP-binding site.

The Amine Linker: The secondary amine (NH) is a common feature and often acts as a hydrogen bond donor to the kinase hinge.

The introduction of a methyl group on the linking nitrogen atom to form this compound has several predictable consequences based on medicinal chemistry principles:

Loss of Hydrogen Bond Donor: The N-H proton is replaced by a methyl group, removing the capacity to act as a hydrogen bond donor. This can be detrimental to binding if the H-bond is critical, but may be tolerated or even beneficial if the interaction is not essential or if the group can be accommodated in a hydrophobic pocket.

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

Conformational Restriction: The methyl group can introduce steric hindrance, potentially restricting the rotation around the C-N bond and influencing the preferred conformation of the molecule. This can impact how well the molecule fits into a binding site.

Metabolic Stability: N-methylation can block metabolic N-dealkylation or other metabolic transformations at the nitrogen atom, potentially increasing the compound's half-life.

In a study on pyrimidine derivatives, N-methylation of a 2-amino moiety resulted in a compound with six-fold greater potency, indicating that in some contexts, this modification can be highly beneficial. Conversely, another study noted that converting an amide nitrogen to an N-methyl derivative led to a tenfold decrease in activity. This highlights that the effect of N-methylation is highly dependent on the specific biological target and the binding site environment.

Exploration of Physicochemical Parameters Influencing Molecular Interactions

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile and its ability to interact with biological targets. While experimentally determined values for this compound are not widely reported, computational methods provide reliable estimates.

Table 1: Calculated Physicochemical Properties of this compound Data predicted by computational models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃ | - |

| Molecular Weight | 185.23 g/mol | - |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | PubChem |

| pKa (most basic) | 3.8 (Predicted) | ChemAxon |

The predicted XLogP3 value of 2.4 suggests that the compound has moderate lipophilicity, which is often favorable for cell membrane permeability. The absence of a hydrogen bond donor and the presence of three acceptors (the two pyrimidine nitrogens and the tertiary amine nitrogen) are key features for its interaction profile. The relatively low polar surface area (PSA) is also consistent with good oral bioavailability according to Lipinski's rules. The predicted basic pKa of 3.8 indicates it is a weak base. These parameters collectively influence how the molecule is absorbed, distributed, metabolized, and excreted, and how it orients itself within a biological target.

Advanced Applications and Role in Specialized Chemical Systems

Role of N-methyl-N-phenylpyrimidin-2-amine in Catalysis and Organocatalysis

The nitrogen atoms within the pyrimidine (B1678525) ring and the exocyclic amine of this compound provide crucial coordination sites, making it and its derivatives valuable in various catalytic applications.

Ligand Design for Transition Metal-Catalyzed Reactions

The development of novel ligands is a cornerstone of advancing transition metal catalysis. The 2-aminopyrimidine (B69317) scaffold, a core component of this compound, is extensively utilized in the design of ligands for cross-coupling reactions. nih.gov N-aryl-2-aminopyridines and pyrimidines can form stable complexes with a variety of transition metals, including palladium, rhodium, and copper, facilitating C-H activation and subsequent functionalization. nih.gov

For instance, P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have shown significant promise. While direct studies on this compound as a P,N-ligand are not extensively documented, analogous structures are key. For example, the 'DalPhos' family of ligands, which feature a dialkylphosphino group and an amino moiety, have been successfully applied in challenging palladium- and gold-catalyzed reactions. researchgate.net Research has shown that modifying the amino fragment of these P,N-ligands can significantly influence the catalytic activity. researchgate.net This suggests that the N-phenylpyrimidin-2-amine portion of a molecule could be tailored to fine-tune the steric and electronic properties of a catalyst, potentially leading to unprecedented transformations. researchgate.net

The design of ligands that can pre-organize a substrate through non-covalent interactions, such as hydrogen bonding, is an emerging strategy in enantioselective transition metal catalysis. mdpi.com The secondary amine in ligands can play a pivotal role in controlling enantioselectivity through hydrogen bonding with the substrate. mdpi.com This principle could be applied to derivatives of this compound to achieve high levels of stereocontrol in reactions like Suzuki-Miyaura cross-coupling. mdpi.com

Organocatalytic Applications in Asymmetric Synthesis

Asymmetric organocatalysis has become a powerful tool for the synthesis of chiral molecules, offering an alternative to metal-based catalysts. nih.govunito.it This field leverages small organic molecules to catalyze reactions with high stereoselectivity. beilstein-journals.org The core structure of this compound, containing a basic nitrogen heterocycle, is relevant to several organocatalytic strategies.

Nitrogen-based organocatalysts often rely on the basicity and nucleophilicity of the nitrogen atom. mdpi.com While direct organocatalytic applications of this compound are not widely reported, its structural motifs are found in effective organocatalysts. For example, chiral amines are used to activate carbonyl compounds through the formation of chiral iminium or enamine intermediates. nih.gov The development of bifunctional organocatalysts, which utilize mechanisms like dual hydrogen-bonding, has led to excellent stereoselectivities in various reactions. mdpi.com

Furthermore, the aza-Michael addition, a key reaction in the synthesis of nitrogen-containing molecules, is frequently promoted by organocatalysts. nih.gov Substrates bearing a nucleophilic nitrogen atom, similar to the amine in this compound, are ideal for designing new cascade reactions. nih.gov The field of atroposelective organocatalysis, which focuses on the synthesis of axially chiral compounds, also presents potential opportunities for pyrimidine-based catalysts. beilstein-journals.org

Integration into Materials Science Research

The chemical properties of this compound make it a candidate for integration into advanced materials, including polymers and functional materials for various technological applications. ontosight.ai

Development of this compound-Based Polymers and Copolymers

The incorporation of specific functional groups into polymers can impart desirable properties. The pyrimidine unit is a strong electron acceptor, a property that is highly valuable in the design of materials for organic electronics. ktu.edu While the direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a monomer or a functional unit within a larger polymer chain.

For example, polymers containing amine functionalities are widely studied for various applications. sigmaaldrich.com The synthesis of copolymers allows for the combination of different monomer units to achieve tailored properties. scispace.com A polymer incorporating the this compound unit could potentially exhibit interesting electronic and photophysical properties. The amine group could also serve as a site for further modification or cross-linking. sigmaaldrich.com

Functional Materials for Optoelectronics, Sensing, or Energy Storage

The development of functional materials for optoelectronics, sensing, and energy storage is a major focus of current research. ethz.ch The pyrimidine core is a key component in many biologically important molecules and has attracted significant interest from medicinal chemists due to its diverse pharmacological activities. researchgate.net This same structural motif is now being explored for its potential in materials science.

Derivatives of 2-aminopyrimidine have been shown to exhibit dual-state emission properties, making them promising candidates for a wide range of optoelectronic applications. researchgate.net The absorption, emission, and bandgap values of these compounds can be tuned by varying the substituents on the aryl rings. researchgate.net This tunability is crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs). Pyrimidine derivatives have been successfully used as emitters in OLEDs, contributing to devices with high external quantum efficiencies. ktu.edu The electron-withdrawing nature of the pyrimidine ring makes it a valuable building block for materials used in organic electronic devices. ktu.edu

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where the structural features of this compound can be particularly advantageous. thno.org Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. mdpi.com

The formation of host-guest complexes can be driven by various non-covalent interactions, including hydrogen bonds and van der Waals forces. mdpi.com The pyrimidine ring and the N-phenyl group of this compound can participate in such interactions. For instance, research has shown that 2-phenyl pyrimidine exhibits a relatively high binding affinity for certain macrocyclic hosts, known as naphthotubes, in aqueous environments. chinesechemsoc.org This binding is driven by a combination of hydrophobic effects and shielded hydrogen bonding. chinesechemsoc.org

The Role of this compound as a Foundational Component in Advanced Chemical Architectures and Nanostructures

While direct experimental studies on the application of this compound as a primary building block in the fabrication of complex chemical architectures and nanostructures are not extensively documented in publicly available research, its structural characteristics strongly suggest significant potential in this field. The broader class of functionalized pyrimidines is recognized for its utility in supramolecular chemistry, driven by hydrogen-bonding capabilities and π-π stacking interactions that facilitate the self-assembly of intricate networks. nih.gov The unique arrangement of nitrogen atoms within the pyrimidine ring, coupled with the steric and electronic influence of the N-methyl and N-phenyl substituents, positions this compound as a promising candidate for the design of novel supramolecular systems and coordination polymers.

The potential of pyrimidine-amine derivatives as versatile ligands in constructing sophisticated chemical architectures is well-illustrated by structurally analogous compounds. For instance, extensive research on N-((Diphenylphosphine)methyl)pyrimidin-2-amine, a closely related molecule, has demonstrated its capacity to form a variety of coordination polymers with group 11 metal ions. acs.orgresearchgate.net This analogue self-assembles into diverse and complex structures, the formation of which is highly dependent on the specific metal ion and reaction conditions employed. acs.org

By analogy, this compound is expected to coordinate with metal centers primarily through its pyrimidine nitrogen atoms, acting as a mono- or bidentate ligand to bridge metal ions. This bridging would facilitate the bottom-up construction of one-, two-, or three-dimensional networks. The N-phenyl and N-methyl groups would play a crucial role in modulating the solubility of the resulting complexes and influencing their solid-state packing through steric hindrance and intermolecular interactions, thereby dictating the final architecture and properties of the material.

The detailed research into its phosphine (B1218219) analogue provides a clear blueprint for the potential of this compound in this domain. When N-((Diphenylphosphine)methyl)pyrimidin-2-amine was reacted with various copper(I) halides, it yielded an array of complex structures. With copper(I) chloride and bromide, it formed one-dimensional (1D) coordination polymers. acs.org In contrast, its reaction with copper(I) iodide resulted in a more complex tetranuclear ladder-type structure. acs.orgresearchgate.net Further demonstrating its versatility, reactions with silver(I) salts produced either a 1D chain or a discrete 12-membered dinuclear complex, depending on the counter-ion. acs.org

These findings underscore the principle that subtle changes in the components of a self-assembling system—the metal salt, the solvent, and the ligand itself—can lead to dramatically different and controllable architectural outcomes. The this compound molecule, with its specific electronic and steric profile, would be expected to yield its own unique family of supramolecular structures and coordination polymers with distinct physicochemical properties.

Below is a data table detailing the types of complex architectures formed with the analogous compound, N-((Diphenylphosphine)methyl)pyrimidin-2-amine, which serves as a predictive model for the potential applications of this compound in this field.

| Metal Ion | Counter-ion | Resulting Architecture | Key Structural Features |

| Copper(I) | Cl⁻, Br⁻ | One-dimensional (1D) coordination polymer | Polymeric chains formed by bridging ligands and metal ions. |

| Copper(I) | I⁻ | Tetranuclear ladder | A "ladder" structure composed of four copper ions. |

| Silver(I) | Triflate (OTf⁻) | One-dimensional (1D) coordination polymer | A chain structure with silver ions linked by the ligand. |

| Silver(I) | Tetrafluoroborate (BF₄⁻) | Dinuclear macrocycle | A 12-membered ring containing two silver atoms. |

| Gold(I) | Cl⁻ | Dimeric complex | Two gold complexes linked by hydrogen bonds. |

Future Research Directions and Emerging Avenues for N Methyl N Phenylpyrimidin 2 Amine

Development of Novel and Green Synthetic Methodologies

Traditional chemical syntheses are often criticized for their reliance on harsh reagents, toxic solvents, and energy-intensive conditions. rasayanjournal.co.innih.gov The future of synthesizing N-methyl-N-phenylpyrimidin-2-amine and related structures lies in the adoption of green chemistry principles, which aim to enhance efficiency while minimizing environmental impact. benthamdirect.comjmaterenvironsci.com

Future research will likely focus on optimizing and expanding upon several key green methodologies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rasayanjournal.co.inbohrium.com Research into microwave-assisted protocols for the synthesis of N-arylpyrimidinamines can make the process more energy-efficient and scalable. bohrium.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to enhanced mass transfer and faster reaction rates under milder conditions. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, reducing the number of synthetic steps, solvent waste, and purification efforts. rasayanjournal.co.injmaterenvironsci.com Developing an MCR for this compound would be a significant step towards sustainable production.

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or in water is a cornerstone of green chemistry. jmaterenvironsci.comnih.gov Mechanochemical methods, which involve mechanical grinding of solid reactants, have proven effective for reactions like the iodination of pyrimidines and could be adapted for its synthesis. nih.gov Using water as a solvent, potentially with catalysts like tetrabutylammonium (B224687) bromide (TBAB), is another promising eco-friendly approach. jmaterenvironsci.combohrium.com

Novel Catalytic Systems: The use of reusable, non-toxic catalysts, including biocatalysts or green catalysts, can replace hazardous reagents. nih.gov Research into palladium-catalyzed methods like the Buchwald-Hartwig amination has already been used to synthesize new N-arylpyrimidin-2-amine derivatives and could be further optimized for greener conditions. mdpi.com

| Green Synthetic Method | Key Advantages | Potential for this compound Synthesis |

| Microwave-Assisted | Reduced reaction times, higher yields, energy efficiency. rasayanjournal.co.inbohrium.com | Rapid and efficient synthesis, suitable for library generation. |

| Ultrasound-Assisted | Milder reaction conditions, enhanced rates, reduced byproducts. rasayanjournal.co.innih.gov | Energy-saving alternative to conventional heating methods. |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.injmaterenvironsci.com | Streamlined, one-pot synthesis from simple precursors. |

| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, high yields, short reaction times. nih.gov | Environmentally benign synthesis via mechanical grinding. |

| Aqueous Media | Use of a safe, non-toxic, and abundant solvent. jmaterenvironsci.com | Development of water-based synthetic routes with appropriate catalysts. |

Application of Advanced Spectroscopic and Imaging Techniques

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the structural confirmation of pyrimidine (B1678525) derivatives, future research can employ more advanced methods to gain deeper insights. rsc.orgijcrcps.com

Advanced NMR Techniques: Two-dimensional NMR (COSY, HSQC, HMBC) and solid-state NMR can provide detailed information about the compound's conformation, intermolecular interactions, and dynamics in different environments.

X-ray Crystallography: Determining the single-crystal X-ray structure provides unambiguous proof of molecular structure and reveals crucial information about bond lengths, angles, and crystal packing, which are influenced by hydrogen bonding and π-π stacking interactions. mdpi.comiucr.org This data is invaluable for understanding the solid-state properties and for computational modeling.

Computational and Spectroscopic Synergy: The integration of computational methods like Density Functional Theory (DFT) with experimental spectroscopic data can provide a more profound understanding of the molecule's electronic structure, reactivity, and spectral properties. researchgate.net

Bioimaging Applications: Pyrimidine derivatives are being explored for their use in bioimaging. mdpi.com Future work could involve designing and synthesizing fluorescently-tagged versions of this compound to visualize its localization and interaction with targets within living cells, providing real-time data on its mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. ijsat.org These computational tools can analyze vast datasets to predict the properties of new compounds, optimize structures for desired activities, and even design novel molecules from scratch.

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning can be used to develop robust QSAR models that predict the biological activity of new pyrimidine derivatives. mdpi.com By collecting data on a series of this compound analogs, ML algorithms could identify the key molecular descriptors that govern their activity, guiding the synthesis of more potent compounds. mdpi.comresearchgate.net

Generative Models for De Novo Design: Deep learning models, such as generative adversarial networks (GANs) and transformers, can be trained on large chemical databases to generate entirely new molecular structures with desired properties. scispace.com For instance, a model could be tasked with designing novel N-phenylpyrimidin-2-amine derivatives with high selectivity for a specific protein kinase. researchgate.net

Scaffold Hopping and Optimization: AI tools can suggest replacing the pyrimidine core with other bioisosteric scaffolds to explore new chemical space while retaining or improving biological activity. scispace.comresearchgate.net This approach was successfully used to hop from a 2,4-aminopyrimidine to a 2-aminopyrrolo[2,3-d]pyrimidine scaffold in the design of kinase inhibitors. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. ML models can be trained to predict these properties early in the design phase, reducing the likelihood of late-stage failures. documentsdelivered.com

Exploration of New Mechanistic Paradigms in Chemical Biology Research

The N-phenylpyrimidin-2-amine scaffold is a "privileged structure" known to interact with a wide range of biological targets, particularly protein kinases. nih.gov Future research should leverage this compound as a chemical probe to explore new and complex biological mechanisms.

Target Deconvolution: For derivatives showing interesting phenotypic effects, identifying the specific molecular target(s) is a key challenge. Advanced chemical biology techniques like chemical proteomics can be used to pull down binding partners of this compound from cell lysates, revealing its mechanism of action.

Kinase Inhibitor Scaffolding: The compound is a known scaffold for inhibitors of various kinases, including Janus kinase 2 (JAK2), c-Met, and Axl kinase. nih.govacs.orggoogle.com Systematic derivatization and screening against broad kinase panels can uncover novel and highly selective inhibitors for kinases implicated in diseases ranging from cancer to inflammatory disorders. acs.orgnih.gov For example, derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors. nih.gov

Modulation of Signaling Pathways: Beyond simple enzyme inhibition, future studies could explore how these compounds modulate entire signaling pathways. For instance, pyrimidine derivatives have been shown to promote bone formation by activating the BMP2/SMAD1 signaling pathway. nih.gov Investigating the effect of this compound on such pathways could open up applications in regenerative medicine.

Exploring Non-traditional Targets: Research could expand to non-kinase targets. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapy. acs.org This suggests that the N-phenylpyrimidin-2-amine core is versatile enough to target other enzyme classes.

| Biological Target Class | Example | Potential Research Direction for this compound |

| Protein Kinases | c-Met, JAK2, Axl. nih.govacs.orggoogle.com | Design of highly selective inhibitors for oncology and immunology. |

| Deubiquitinases | USP1/UAF1 complex. acs.org | Screening against DUB panels to identify new epigenetic modulators. |

| Signaling Pathways | BMP2/SMAD1. nih.gov | Investigation of effects on osteogenesis and tissue regeneration. |

| Receptors/Channels | Calcium channel modulation. semanticscholar.org | Exploration of potential roles in cardiovascular or neurological disorders. |

Expansion into Emerging Fields of Chemical Science and Technology

While medicinal chemistry is a major focus, the unique chemical and physical properties of the this compound scaffold make it a candidate for applications in other emerging areas of science and technology. mdpi.comontosight.ai

Materials Science: The pyrimidine nucleus, with its potential for π-π stacking and hydrogen bonding, is useful in supramolecular chemistry and the development of advanced materials. rasayanjournal.co.iniucr.org Derivatives could be explored for creating polymers, coatings, or organic semiconductors. mdpi.com There is potential for use in organic light-emitting diodes (OLEDs) or as components in molecular wires. rasayanjournal.co.in

Agrochemicals: Pyrimidine derivatives are widely used in agriculture. mdpi.comiucr.org Future research could involve screening this compound and its analogs for herbicidal, insecticidal, or fungicidal activity, potentially leading to new crop protection agents.

Corrosion Inhibition: Pyrimidines have been identified as promising non-toxic corrosion inhibitors for metals like carbon steel in acidic environments. mdpi.comresearchgate.net Research could evaluate the efficacy of this compound in preventing corrosion, an application with significant industrial relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.